Toceranib phosphate

Descripción general

Descripción

El fosfato de toceranib, comercializado bajo la marca Palladia, es un inhibidor de la tirosina quinasa receptora que se utiliza principalmente en medicina veterinaria para el tratamiento de tumores mastocíticos caninos. Es el primer medicamento desarrollado específicamente para el tratamiento del cáncer en perros . El fosfato de toceranib funciona inhibiendo múltiples tirosina quinasas, que son enzimas involucradas en las vías de señalización que regulan la división y supervivencia celular .

Métodos De Preparación

La síntesis del fosfato de toceranib implica varios pasos, comenzando con la preparación de la estructura central de indolinona. La ruta sintética generalmente incluye:

Formación del núcleo de indolinona: Esto implica la ciclización de un precursor apropiado para formar el anillo de indolinona.

Funcionalización: Introducción de grupos funcionales como el átomo de flúor y la porción de pirrolcarboxamida.

Fosforilación: El paso final implica la conversión de toceranib a su forma de sal de fosfato.

Los métodos de producción industrial para el fosfato de toceranib están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando condiciones de reacción optimizadas y pasos de purificación para eliminar impurezas .

Análisis De Reacciones Químicas

El fosfato de toceranib sufre diversas reacciones químicas, que incluyen:

Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.

Reacciones de Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos, que pueden reemplazar los grupos funcionales existentes en la molécula.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la hidrólisis puede producir la forma de base libre de toceranib .

Aplicaciones Científicas De Investigación

Canine Mast Cell Tumors

Toceranib phosphate is most commonly utilized for treating canine mast cell tumors. A retrospective study involving 50 dogs showed that 80% experienced clinical benefits, with varying responses based on the tumor's location:

- Cutaneous mast cell tumors : 86% response rate.

- Visceral mast cell tumors : 80% response rate.

- Gastrointestinal mast cell tumors : 76% response rate.

The median duration of treatment for those benefiting from the therapy was approximately 36 weeks .

Canine Carcinomatosis and Mesothelioma

A study evaluated the efficacy of this compound in dogs with carcinomatosis and mesothelioma. Out of 23 cases reviewed:

- The best overall response rate was 30.4%, with complete responses observed in 13% of cases.

- The median progression-free survival was 171 days, and overall median survival time was 301 days .

Aortic Body Chemodectomas

In a multi-institutional study focused on dogs diagnosed with aortic body chemodectomas, this compound demonstrated a clinical benefit rate of 89%. The median survival time for those treated solely with toceranib was approximately 478 days .

Safety Profile

This compound is generally well tolerated among canine patients. Common adverse effects include:

- Grade 1 and 2 gastrointestinal issues (e.g., diarrhea).

- Hyporexia (decreased appetite).

In a study involving cats with mast cell neoplasia, about 60% experienced low-grade adverse events, which typically resolved with dose adjustments or treatment breaks .

Comparative Effectiveness

Recent studies have explored the synergistic effects of combining this compound with other therapies:

- Combination with Carprofen : A study indicated that this combination could serve as an effective first-line therapy for certain cancers .

- Nanohydroxyapatite Delivery Systems : Research suggests that using nanohydroxyapatite as a drug carrier may enhance the bioavailability of this compound, potentially improving therapeutic outcomes .

Summary of Case Studies

| Study Focus | Sample Size | Clinical Benefit Rate | Median Survival Time | Common Adverse Effects |

|---|---|---|---|---|

| Mast Cell Tumors | 50 dogs | 80% | ~36 weeks | Grade 1/2 diarrhea |

| Carcinomatosis/Mesothelioma | 23 dogs | 30.4% | 301 days | Low-grade gastrointestinal issues |

| Aortic Body Chemodectomas | 27 dogs | 89% | ~478 days | Mild adverse events |

Mecanismo De Acción

El fosfato de toceranib ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras, que incluyen:

Receptor del Factor de Crecimiento Endotelial Vascular 2 (VEGFR2): Involucrado en la formación de nuevos vasos sanguíneos (angiogénesis).

Receptor del Factor de Crecimiento Derivado de Plaquetas (PDGFR): Desempeña un papel en el crecimiento y supervivencia celular.

Receptor del Factor de Células Madre (KIT): Importante para la proliferación y supervivencia de ciertos tipos de células.

Al bloquear estos receptores, el fosfato de toceranib interrumpe las vías de señalización que promueven el crecimiento tumoral y la angiogénesis, lo que lleva a la muerte de las células tumorales y la reducción del suministro de sangre al tumor .

Comparación Con Compuestos Similares

El fosfato de toceranib es similar a otros inhibidores de la tirosina quinasa, como el sunitinib, que se utiliza en medicina humana. Ambos compuestos inhiben múltiples tirosina quinasas y tienen efectos antitumorales y antiangiogénicos . El fosfato de toceranib es único en su aprobación específica para uso veterinario y su desarrollo como el primer tratamiento contra el cáncer para perros .

Compuestos Similares

Sunitinib: Utilizado en medicina humana para el tratamiento del carcinoma de células renales y los tumores estromales gastrointestinales.

Imatinib: Otro inhibidor de la tirosina quinasa utilizado para tratar la leucemia mieloide crónica y los tumores estromales gastrointestinales.

Sorafenib: Utilizado para el tratamiento de cánceres de hígado, riñón y tiroides.

El fosfato de toceranib destaca por su aplicación específica en oncología veterinaria y su eficacia en el tratamiento de tumores mastocíticos caninos .

Actividad Biológica

Toceranib phosphate (Palladia®) is a small molecule receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology for the treatment of various tumors in dogs, particularly mast cell tumors (MCTs). Its mechanism of action involves blocking multiple RTKs, including KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), leading to both anti-tumor and anti-angiogenic effects. This article explores the biological activity of this compound, supported by clinical data and case studies.

Toceranib acts as a competitive inhibitor of ATP, preventing the phosphorylation of RTKs, which is crucial for downstream signaling pathways involved in tumor growth and angiogenesis. The specific targets include:

- KIT : Involved in mast cell proliferation.

- VEGFR : Plays a key role in angiogenesis.

- PDGFR : Important for tumor-associated stroma development.

The inhibition of these pathways contributes to both direct anti-tumor effects and the reduction of tumor-associated blood supply.

Case Studies and Clinical Trials

-

Mast Cell Tumors (MCTs) :

- A randomized, placebo-controlled trial demonstrated an objective response rate (ORR) of 42.8% in dogs treated with toceranib for MCTs, with complete responses (CR) observed in 21 dogs and partial responses (PR) in 41 dogs out of 145 total treated .

- In another study focusing on non-resectable Grade II and III MCTs, the response rate was significantly higher in the toceranib group (37.2%) compared to the placebo group (7.9%) over six weeks .

- Anal Sac Adenocarcinoma :

- Thyroid Carcinoma :

- Aortic Body Chemodectomas :

Summary Table of Clinical Outcomes

| Tumor Type | Clinical Benefit Rate | Complete Response | Partial Response | Stable Disease |

|---|---|---|---|---|

| Mast Cell Tumors | 42.8% | 21 | 41 | N/A |

| Anal Sac Adenocarcinoma | 87.5% | N/A | 8 | 20 |

| Thyroid Carcinoma | 80% | N/A | N/A | N/A |

| Aortic Body Chemodectomas | 89% | N/A | N/A | N/A |

Safety Profile

This compound is generally well tolerated in canine patients, with mild gastrointestinal and myelosuppressive effects being the most common adverse reactions. The safety profile indicates that serious side effects are rare, making it a viable treatment option for various malignancies .

Adverse Effects Observed

- Mild gastrointestinal upset

- Myelosuppression

- Rare severe adverse effects

Propiedades

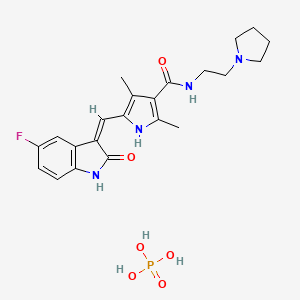

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORBROPMMRREB-HBPAQXCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874819-74-6 | |

| Record name | Toceranib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874819-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCERANIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of toceranib phosphate?

A1: this compound exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases []. Its primary targets include c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptors (PDGFRs) [].

Q2: How does this compound's inhibition of c-Kit affect mast cell tumors?

A2: this compound binds to the intracellular kinase domain of c-Kit, preventing its activation []. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to tumor cell death [].

Q3: What is the significance of VEGFR2 inhibition by this compound?

A3: VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound hinders the development of new blood vessels that supply nutrients and oxygen to the tumor, thereby limiting tumor growth [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of this compound.

Q5: Is there any information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research primarily focuses on the pharmacological aspects of this compound. Information regarding material compatibility and stability under various conditions is not discussed within these excerpts.

Q6: How is this compound absorbed, distributed, metabolized, and excreted in dogs?

A6: this compound is administered orally and demonstrates good oral bioavailability in dogs (76.9%) []. It is highly protein-bound in plasma (90.8-92.8%) and exhibits a large volume of distribution, suggesting extensive tissue distribution []. This compound undergoes hepatic metabolism, primarily forming an alicyclic N-oxide metabolite []. The majority of the drug is excreted in feces (92%), with a small portion (7%) excreted in urine []. The long elimination half-life (around 31 hours) suggests enterohepatic recirculation [, ].

Q7: Does food affect the pharmacokinetics of this compound?

A7: Studies in laboratory beagles found no statistically significant differences in pharmacokinetic parameters when this compound was administered in fed versus fasted states [].

Q8: What types of in vitro assays have been used to study the activity of this compound?

A8: Researchers have employed various in vitro assays to investigate this compound's effects on cancer cells, including cell growth inhibition assays (transwell assays), wound healing assays (to assess cell migration), and colony formation assays (to assess cell proliferation and survival) [].

Q9: What animal models have been used to evaluate this compound's efficacy?

A9: Mouse xenograft models, where human or canine cancer cells are implanted into mice, have been utilized to study this compound's in vivo efficacy. One study specifically used an orthotopic xenograft model, implanting canine osteosarcoma cells directly into the bone marrow of mice, to mimic the natural tumor environment [].

Q10: What types of cancers in dogs have shown responses to this compound in clinical studies?

A10: this compound demonstrates clinical efficacy against a variety of canine cancers, including mast cell tumors [, ], anal sac adenocarcinoma [], nasal carcinoma [, ], and gastrointestinal stromal tumors [].

Q11: Are there any known mechanisms of resistance to this compound in canine mast cell tumors?

A11: Yes, research suggests that acquired resistance to this compound can develop in canine mast cell tumors. One mechanism involves the acquisition of secondary mutations in the c-Kit gene, the primary target of this compound []. These mutations can alter the drug's binding site, rendering it less effective [].

Q12: What are the most common adverse effects associated with this compound administration in dogs?

A12: The most frequently reported adverse events in dogs receiving this compound are gastrointestinal disturbances, primarily diarrhea and anorexia [, , , , ]. These effects are generally mild to moderate in severity and can often be managed with dose adjustments or supportive care [, ].

Q13: Are there any concerns regarding this compound's effects on the cardiovascular system in dogs?

A13: Yes, this compound administration has been associated with an increased risk of systemic hypertension (high blood pressure) in dogs []. Regular blood pressure monitoring is recommended for dogs undergoing treatment with this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.